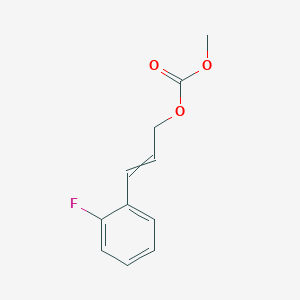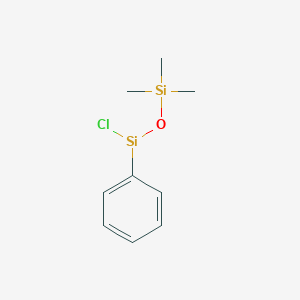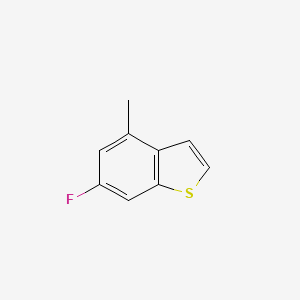![molecular formula C11H13N3O4 B14205696 2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)
2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- is an organic compound with a complex structure that includes a cyclohexadienone core, a morpholinylamino group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- typically involves multiple steps. One common method includes the reaction of 2,4-cyclohexadienone with a morpholinylamine derivative under controlled conditions. The nitro group is introduced through nitration reactions, often using nitric acid or other nitrating agents under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions or substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Cyclohexadien-1-one, 6-methylene-: A similar compound with a methylene group instead of the morpholinylamino group.
2-Methoxy-6-[(4-morpholinylamino)methylene]-2,4-cyclohexadien-1-one: A derivative with a methoxy group.
Uniqueness
2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- is unique due to the presence of both the morpholinylamino and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C11H13N3O4/c15-11-2-1-10(14(16)17)7-9(11)8-12-13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2/b12-8+ |
InChI Key |
BEDZXANQXLWQBM-XYOKQWHBSA-N |
Isomeric SMILES |
C1COCCN1/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1COCCN1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)

![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)

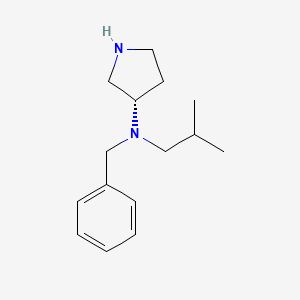
![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
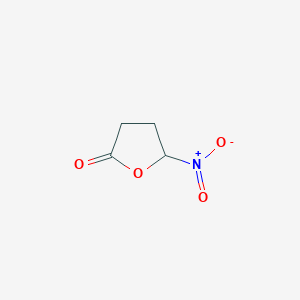
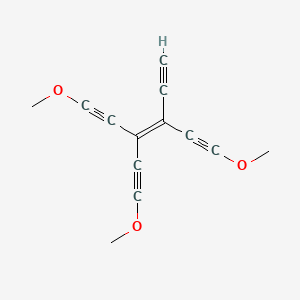
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)
